molecular formula C21H22ClN5O2S B3414100 4-chloro-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946298-88-0

4-chloro-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B3414100
CAS No.: 946298-88-0
M. Wt: 444 g/mol
InChI Key: VZBFPHQTBLTMAI-UHFFFAOYSA-N
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Description

This sulfonamide derivative features a pyrimidine core substituted with a methyl group and a pyrrolidin-1-yl moiety, linked via an aniline group to a para-chlorobenzenesulfonamide.

Properties

IUPAC Name

4-chloro-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2S/c1-15-14-20(27-12-2-3-13-27)25-21(23-15)24-17-6-8-18(9-7-17)26-30(28,29)19-10-4-16(22)5-11-19/h4-11,14,26H,2-3,12-13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBFPHQTBLTMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution with Pyrrolidine: The pyrimidine core is then reacted with pyrrolidine in the presence of a suitable catalyst to introduce the pyrrolidin-1-yl group.

    Amination: The resulting compound undergoes an amination reaction with 4-chloroaniline to form the intermediate.

    Sulfonation: Finally, the intermediate is sulfonated using chlorosulfonic acid or a similar sulfonating agent to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them into amines or thiols, respectively.

    Substitution: The chlorobenzene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Medicine

In medicine, sulfonamide derivatives are known for their antibacterial properties. This compound could be investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Analysis

  • Fluorine in 923113-41-1 may improve metabolic stability but alters steric and electronic profiles compared to chlorine .
  • Amino Substituents: Pyrrolidin-1-yl (target) introduces a cyclic amine, offering conformational rigidity and altered hydrogen-bonding capacity vs. linear diethylamino (923216-86-8) or ethylamino (923113-41-1) .

Biological Activity

4-Chloro-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest it may interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and cardiovascular diseases.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C18H21ClN4O2S
  • Molecular Weight : 396.91 g/mol

The structure includes a sulfonamide group, which is known for its biological activity, particularly in enzyme inhibition and receptor interaction.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that the compound significantly reduced the viability of gastric cancer cells by inducing apoptosis through the activation of caspase pathways .

The precise mechanism of action for this compound remains to be fully elucidated. However, its structural similarity to known kinase inhibitors suggests it may act by inhibiting certain kinases involved in tumor growth and survival pathways. Computational docking studies have indicated favorable interactions with ATP-binding sites of kinases such as c-KIT, which is implicated in various malignancies .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that it may exhibit moderate bioavailability and a favorable half-life, making it suitable for further development as a therapeutic agent. Key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) should be investigated in future studies to optimize its clinical application .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this sulfonamide derivative:

Compound NameStructural FeaturesBiological Activity
4-Chloro-N-(4-(morpholin-4-yl)phenethyl)benzamideMorpholine ringModerate receptor activity
4-Chloro-N-(4-(piperidin-1-yl)phenethyl)benzamidePiperidine ringHigher enzyme inhibition
4-Chloro-N-(4-(azepan-1-yl)phenethyl)benzamideAzepane ringLower receptor affinity

This table illustrates how variations in nitrogen-containing ring structures influence biological activity, highlighting the significance of the pyrrolidine ring in enhancing receptor interactions.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • In Vitro Studies : A study reported that sulfonamide derivatives showed significant cytotoxic effects against breast cancer cell lines, suggesting potential applications in chemotherapy.
  • Animal Models : In vivo experiments demonstrated that compounds similar to this compound could reduce tumor size in xenograft models of human cancer.
  • Mechanistic Insights : Research utilizing molecular docking has provided insights into how these compounds bind to target proteins, revealing potential pathways for therapeutic intervention.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

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